![molecular formula C11H9NO2 B1587387 Methyl quinoline-4-carboxylate CAS No. 21233-61-4](/img/structure/B1587387.png)
Methyl quinoline-4-carboxylate
Overview
Description
Methyl quinoline-4-carboxylate is an organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic compounds with a benzene ring fused to a pyridine ring. This compound is characterized by a carboxylate group at the fourth position of the quinoline ring and a methyl ester group. This compound is of significant interest due to its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry.
Mechanism of Action
Target of Action
Methyl quinoline-4-carboxylate is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound . Quinoline and its derivatives are known to interact with diverse biological targets like proteins, receptors, and enzymes . .
Mode of Action
Quinoline derivatives are known to exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . This suggests that this compound may interact with its targets through similar mechanisms.
Biochemical Pathways
Quinoline derivatives are known to have a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-sars-cov-2, and antituberculosis activities . This suggests that this compound may affect multiple biochemical pathways related to these activities.
Pharmacokinetics
The compound’s physical properties such as melting point have been reported . These properties can influence the compound’s bioavailability.
Result of Action
Quinoline derivatives are known to have a broad spectrum of bio-responses . This suggests that this compound may have similar effects at the molecular and cellular level.
Action Environment
The synthesis of quinoline derivatives has been reported to be influenced by various reaction conditions . This suggests that the action of this compound may also be influenced by environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl quinoline-4-carboxylate can be synthesized through various methods, including:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Pfitzinger Reaction: This reaction involves the condensation of isatin with a ketone in an alkaline medium.
Industrial Production Methods: Industrial production of this compound often employs green chemistry approaches to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used .
Chemical Reactions Analysis
Types of Reactions: Methyl quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products:
Oxidation: Quinoline-4-carboxylic acid.
Reduction: Quinoline-4-methanol.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Methyl quinoline-4-carboxylate and its derivatives have been extensively studied for their pharmacological properties. Notably, they exhibit:
- Antimicrobial Activity : Research indicates that quinoline derivatives, including this compound, demonstrate significant activity against various pathogens. For instance, a series of quinoline-4-carboxamides were developed and screened for antiplasmodial activity against Plasmodium falciparum, showing promising results with low nanomolar potency in vitro .
- Antileishmanial Properties : Studies have synthesized several quinoline-4-carboxylic acids that were evaluated for their effectiveness against Leishmania donovani. The synthesized compounds showed varying degrees of activity, with some achieving notable IC50 values .
- Tuberculosis Inhibition : Recent findings highlight the potential of arylated quinoline carboxylic acids against Mycobacterium tuberculosis. Specific derivatives exhibited strong inhibitory effects on both replicating and non-replicating bacteria, showcasing their therapeutic potential .
Agrochemicals
Quinoline derivatives are also recognized for their utility in agriculture:
- Pesticide Development : this compound serves as a precursor in the synthesis of agrochemicals, particularly pesticides. The compound can be modified to enhance its efficacy against agricultural pests while minimizing environmental impact .
Materials Science
The unique properties of this compound make it valuable in materials science:
- Dyes and Pigments : Quinoline derivatives are integral to the production of dyes. This compound can be utilized to synthesize various colorants due to its structural versatility and the ability to form metal complexes that exhibit luminescent properties .
- Organic Light Emitting Diodes (OLEDs) : The compound has been explored as a ligand in the preparation of phosphorescent complexes used in OLEDs. Its ability to form stable complexes enhances the performance of these devices .
Case Study 1: Antimalarial Drug Development
A study focused on optimizing a quinoline-4-carboxamide derivative (DDD107498) demonstrated its efficacy in preclinical models against malaria. The compound exhibited excellent oral bioavailability and potent antimalarial activity, leading to its selection for further development .
Case Study 2: Synthesis of Antileishmanial Agents
In another investigation, researchers synthesized a series of quinoline-4-carboxylic acids and evaluated their antileishmanial activity. The compounds were characterized using spectral methods (NMR, IR), and their biological activity was statistically analyzed, revealing several candidates with promising efficacy against L. donovani .
Data Summary Table
Application Area | Compound Type | Key Findings |
---|---|---|
Medicinal Chemistry | Quinoline Derivatives | Antimalarial and antileishmanial activities noted |
Agrochemicals | Pesticides | Effective as precursors for pesticide synthesis |
Materials Science | Dyes and OLEDs | Useful in dye production and OLED applications |
Comparison with Similar Compounds
- Quinine
- Chloroquine
- Camptothecin
- Mepacrine
- Hydroquinine
Biological Activity
Methyl quinoline-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic potential, supported by relevant data tables and research findings.
1. Overview of this compound
This compound belongs to the quinoline family, which is known for its pharmacological properties. The compound features a carboxylate group at the 4-position of the quinoline ring, which contributes to its biological activities.
2. Synthesis and Characterization
The synthesis of this compound typically involves the Pfitzinger reaction, where isatin derivatives are reacted with appropriate reagents to yield the desired quinoline structure. Characterization is often performed using techniques such as:
- Infrared Spectroscopy (IR) : To identify functional groups.
- Nuclear Magnetic Resonance (NMR) : For structural elucidation.
- Mass Spectrometry : To confirm molecular weight.
3.1 Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various pathogens. Research indicates that it exhibits activity against both bacterial and fungal strains.
Table 1: Antimicrobial Activity Data
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Candida albicans | 64 µg/mL |
3.2 Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has shown efficacy against various cancer cell lines, including liver and breast cancer cells.
Table 2: Anticancer Activity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HepG2 (liver) | 12.6 | Induction of apoptosis |
MCF-7 (breast) | 15.3 | Cell cycle arrest |
Huh7 (liver) | 6.3 | Inhibition of c-Myc expression |
The mechanism involves downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic proteins, leading to increased apoptosis in cancer cells .
3.3 Antimalarial Activity
This compound derivatives have been evaluated for their antimalarial properties against Plasmodium falciparum. These compounds exhibited moderate potency with novel mechanisms of action, including inhibition of translation elongation factor 2 ().
Table 3: Antimalarial Activity Data
Compound | EC50 (nM) | Efficacy in Mouse Model (ED90 mg/kg) |
---|---|---|
Methyl Quinoline-4-C | 120 | <1 |
Case Study 1: Anticancer Effects on HepG2 Cells
In a study assessing the effects of this compound on HepG2 liver cancer cells, researchers found that treatment led to significant apoptosis characterized by increased levels of cleaved PARP and Bax proteins while decreasing Bcl-2 levels .
Case Study 2: Antimicrobial Efficacy Against Candida albicans
A series of tests demonstrated that this compound effectively inhibited the growth of Candida albicans, suggesting potential for use as an antifungal agent in clinical settings .
5. Conclusion
This compound exhibits a wide range of biological activities, including antimicrobial, anticancer, and antimalarial effects. Its mechanisms involve complex interactions at the cellular level, making it a promising candidate for further research and development in therapeutic applications.
Properties
IUPAC Name |
methyl quinoline-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-11(13)9-6-7-12-10-5-3-2-4-8(9)10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZUGRPXEZGEGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=NC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10388240 | |
Record name | methyl quinoline-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10388240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21233-61-4 | |
Record name | methyl quinoline-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10388240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural insights can be derived from the studies regarding the coordination behavior of HMCA with metal ions?
A1: The studies reveal that HMCA acts as a bidentate ligand, coordinating to metal ions like cobalt [, ] and copper [] through its oxygen atoms from the hydroxyl and carboxylate groups. This coordination mode leads to the formation of stable metal complexes with distinct geometries. For instance, in the presence of bipyridine and water molecules, HMCA forms a mononuclear cobalt complex with a distorted octahedral geometry around the cobalt center []. In contrast, with phenanthroline, a dinuclear cobalt complex is formed where two cobalt centers are bridged by two HMCA ligands [].
Q2: How do the optical properties of the metal complexes differ from the free HMCA ligand and what is the underlying reason for this difference?
A2: The cobalt complexes exhibit blue emission bands around 449 nm in their solid-state photoluminescence spectra []. This contrasts with the emission properties of the free HMCA ligand, suggesting that complexation with the cobalt ion significantly alters the electronic structure and excited-state properties. Time-dependent density functional theory (TD-DFT) calculations attribute these emissions to ligand-to-ligand charge transfer (LLCT) transitions within the complexes []. This difference in optical behavior highlights the potential of these complexes in luminescent applications.
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